5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-4-14-5-6-15(20-14)21(18,19)16-11-13-7-9-17(10-8-13)12(2)3/h5-6,12-13,16H,4,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJKPCLMKBQEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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